2-[(E)-2-phenylethenyl]-1H-benzimidazole
Overview
Description
2-[(E)-2-phenylethenyl]-1H-benzimidazole is an organic compound with the molecular formula C15H12N2 It is a derivative of benzimidazole, featuring a phenylethenyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-phenylethenyl]-1H-benzimidazole typically involves the condensation of o-phenylenediamine with cinnamaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-phenylethenyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the phenylethenyl group to a phenylethyl group.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, introducing various substituents at different positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Benzimidazole derivatives with hydroxyl or carbonyl groups.
Reduction: Phenylethyl-benzimidazole.
Substitution: Halogenated or nitro-substituted benzimidazole derivatives.
Scientific Research Applications
2-[(E)-2-phenylethenyl]-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[(E)-2-phenylethenyl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In the case of antimicrobial activity, it may disrupt cell membrane integrity or interfere with DNA replication. The exact pathways and molecular targets vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-phenylethyl-1H-benzimidazole
- 2-(2-phenylethyl)-1H-benzimidazole
- 2-(2-phenylethenyl)-1H-indole
Uniqueness
2-[(E)-2-phenylethenyl]-1H-benzimidazole is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenylethenyl group at the second position of the benzimidazole ring enhances its reactivity and potential for functionalization compared to similar compounds. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(E)-2-phenylethenyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-2-6-12(7-3-1)10-11-15-16-13-8-4-5-9-14(13)17-15/h1-11H,(H,16,17)/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLPPRIZUPEKMV-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1456-19-5 | |
Record name | NSC52092 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52092 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.